FGF acidic I (102-111) (bovine brain)
Description
Fibroblast Growth Factor Acidic I (FGF acidic I) (102-111) is a decapeptide fragment derived from the acidic FGF isoform (FGF-1) isolated from bovine brain. This fragment corresponds to residues 102–111 of the full-length protein, with the sequence His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu . Acidic FGF is a heparin-binding growth factor involved in angiogenesis, mitogenesis, and wound healing. Unlike its basic counterpart (FGF-2), acidic FGF has a lower isoelectric point (pI ~5–6) and exhibits reduced mitogenic potency but retains structural homology with other FGF family members .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H82N16O13/c1-32(2)21-47(59(87)88)69-48(76)29-65-58(86)50(33(3)4)75-57(85)44(22-35-13-7-6-8-14-35)72-55(83)45(23-36-26-64-41-16-10-9-15-39(36)41)73-56(84)46(25-38-28-63-31-67-38)74-53(81)42(17-11-12-20-60)71-54(82)43(18-19-49(77)78)70-51(79)34(5)68-52(80)40(61)24-37-27-62-30-66-37/h6-10,13-16,26-28,30-34,40,42-47,50,64H,11-12,17-25,29,60-61H2,1-5H3,(H,62,66)(H,63,67)(H,65,86)(H,68,80)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,84)(H,74,81)(H,75,85)(H,77,78)(H,87,88)/t34-,40-,42-,43-,44-,45-,46-,47-,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDFVINRKKHDU-FWNVVKSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CN=CN5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H82N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FGF acidic I (102-111) (bovine brain) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The purification process is scaled up using preparative HPLC systems .
Chemical Reactions Analysis
Types of Reactions
FGF acidic I (102-111) (bovine brain) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
FGF acidic I (102-111) (bovine brain) has several scientific research applications:
Neurobiology: It is used as a neurotrophic agent to study neuronal growth and survival.
Regenerative Medicine: Investigated for its potential in promoting tissue regeneration and repair.
Pharmacology: Used in drug development studies targeting neurodegenerative diseases
Mechanism of Action
FGF acidic I (102-111) (bovine brain) exerts its effects by binding to specific receptors on the surface of neurons. This binding activates intracellular signaling pathways that promote neuronal survival, growth, and differentiation. The primary molecular targets include the FGF receptors (FGFRs), which trigger downstream signaling cascades such as the MAPK/ERK pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Full-Length Acidic FGF
- Full-Length Acidic FGF (FGF-1): Sequence: Comprises 140–155 amino acids, with residues 102–111 forming a conserved region critical for receptor binding . Activity: Full-length acidic FGF stimulates endothelial cell proliferation (ED50 ~6,000 pg/ml) but is ~100-fold less potent than basic FGF (ED50 ~60 pg/ml) . Stability: Acidic FGF is highly unstable at neutral pH unless stabilized by heparin or reducing agents .
- FGF Acidic I (102-111): Role: Represents a bioactive fragment implicated in receptor interaction.
Comparison with Basic FGF (FGF-2)
| Parameter | Acidic FGF (FGF-1) | Basic FGF (FGF-2) |
|---|---|---|
| Source | Bovine brain, pituitary | Bovine pituitary, brain |
| Isoelectric Point | ~5.0–6.0 | ~9.6–9.8 |
| Mitogenic Potency | ED50 ~6,000 pg/ml | ED50 ~60 pg/ml |
| Angiogenic Activity | Moderate | High (potent in CAM assays) |
| Stability | Labile at pH >7.0 | Stable across broader pH range |
| Receptor Binding | Requires heparin for stabilization | Less heparin-dependent |
Key Findings :
- Basic FGF exhibits superior mitogenic and angiogenic activity due to higher affinity for FGF receptors (FGFRs) and heparin sulfate proteoglycans .
- Structural homology (~55%) exists between acidic and basic FGFs, but divergent residues in the N-terminal and core regions account for functional differences .
Comparison with Other FGF Fragments
- Basic FGF (1-24) : A truncated peptide from basic FGF’s N-terminus. Unlike FGF acidic I (102-111), this fragment retains partial mitogenic activity, highlighting the functional importance of N-terminal regions in FGF signaling .
- Endothelial Cell Growth Factor (ECGF) : Shares functional overlap with acidic FGF (e.g., pI ~5–6) but is distinct in sequence and tissue distribution .
Stability and Preparation Variability
- Brain-derived acidic FGF preparations often contain both acidic and basic components due to proteolytic processing or storage conditions (e.g., lyophilization vs. solution storage) .
- The acidic component is highly sensitive to pH >7.0 and oxidative conditions, necessitating reducing agents (e.g., β-mercaptoethanol) for stabilization .
Research Implications and Limitations
- Therapeutic Potential: Acidic FGF’s lower potency may limit its use in angiogenesis-driven therapies compared to basic FGF. However, its role in neuronal development warrants further study .
- Fragment Specificity : The 102-111 fragment’s biological relevance remains unclear, as most studies focus on full-length FGF isoforms.
- Contradictory Evidence : Some reports suggest variable mitogenic activities in brain FGF preparations, possibly due to contamination or degradation .
Biological Activity
Fibroblast Growth Factor (FGF) acidic I (102-111), derived from bovine brain, is a peptide that plays a significant role in various biological processes, particularly in cell growth, differentiation, and tissue repair. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of FGF Acidic I (102-111)
FGF acidic I, also known as FGF1, is part of the fibroblast growth factor family, which consists of at least 22 members known for their diverse roles in development and tissue homeostasis. The specific sequence for FGF acidic I (102-111) is as follows:
- One Letter Code : HAEKHWFVGL
- Three Letter Code : His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu
- Molecular Weight : 1223.4 Da
- Molecular Formula : C59H82N16O13
- Purity : >95% .
FGF acidic I exerts its biological effects primarily through interaction with specific FGF receptors (FGFRs). The binding of FGF1 to FGFRs activates several intracellular signaling pathways that are crucial for cellular responses:
- RAS/MAPK Pathway : This pathway is vital for cell proliferation and differentiation. Activation occurs through the formation of a signaling complex involving FRS2α, GRB2, and SOS proteins, leading to RAS activation and downstream MAPK signaling .
- PI3K/AKT Pathway : This pathway is implicated in cell survival and metabolism. GAB1 protein links activated FGFRs to PI3K, facilitating AKT activation .
- Heparin Binding : FGF1 has a high affinity for heparin, which enhances its stability and bioavailability. This interaction is critical for its function in vivo as it promotes receptor activation .
Biological Functions
FGF acidic I is involved in numerous biological activities:
- Cell Proliferation : FGF1 stimulates the proliferation of various cell types, including endothelial cells and fibroblasts.
- Wound Healing : It promotes tissue repair by enhancing angiogenesis and cellular migration.
- Neuroprotection : FGF1 has neuroprotective effects in the central nervous system, aiding in recovery from injury .
Case Studies
-
Wound Healing Applications :
A study demonstrated that FGF1 significantly accelerates wound healing in diabetic mice models by enhancing fibroblast proliferation and migration . -
Neuroprotective Effects :
In vitro studies indicated that FGF1 protects neurons against oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases . -
Tumor Biology :
Research has shown that FGF1 can influence tumor behavior by promoting angiogenesis and modulating the tumor microenvironment. In breast cancer models, FGF signaling was linked to increased tumor growth and metastasis .
Data Table on Biological Activities
Q & A
Q. How can researchers validate the specificity of FGF acidic I (102-111) in neuroprotection assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
